Methyl S-(difluoromethyl)-L-homocysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a sulfur atom, which is further connected to a butanoate backbone. The presence of the difluoromethyl group imparts distinct chemical reactivity and potential biological activity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate typically involves the introduction of the difluoromethyl group into the molecule. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts. The reaction conditions often require a base to deprotonate the precursor, facilitating the formation of the difluorocarbene intermediate, which then reacts with the target molecule to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical reactivity and biological activity.
Methyl (2S)-2-amino-4-[(methyl)sulfanyl]butanoate: Lacks fluorine atoms, resulting in different chemical properties and potentially lower biological activity.
Uniqueness
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in fields where fluorine-containing molecules are of interest .
Eigenschaften
Molekularformel |
C6H11F2NO2S |
---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-4-(difluoromethylsulfanyl)butanoate |
InChI |
InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
JWMZRQUXTILQND-BYPYZUCNSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCSC(F)F)N |
Kanonische SMILES |
COC(=O)C(CCSC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.